molecular formula C16H15F3N2O4S B11052969 Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-YL)acetate

Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-YL)acetate

Cat. No. B11052969
M. Wt: 388.4 g/mol
InChI Key: LTNIHIAJRZPQFD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through an acylation reaction using 2-methoxy-4-(trifluoromethyl)benzoic acid or its derivatives.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)propanoate: Similar structure with a propanoate ester group instead of an acetate group.

    Methyl 2-(2-{[2-methoxy-4-(trifluoromethyl)benzoyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

properties

Molecular Formula

C16H15F3N2O4S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-methoxy-4-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H15F3N2O4S/c1-3-25-13(22)7-10-8-26-15(20-10)21-14(23)11-5-4-9(16(17,18)19)6-12(11)24-2/h4-6,8H,3,7H2,1-2H3,(H,20,21,23)

InChI Key

LTNIHIAJRZPQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)OC

Origin of Product

United States

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